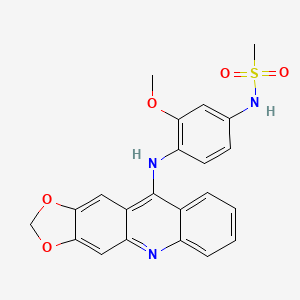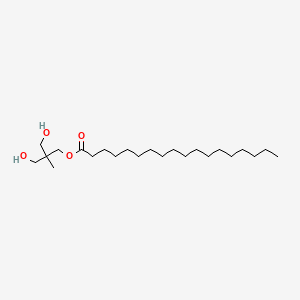
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate is an organic compound with the molecular formula C41H80O6. It is a type of ester formed from the reaction between stearic acid and a polyol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate can be synthesized through esterification reactions. The primary method involves the reaction of stearic acid with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acidic catalysts. The product is then purified through distillation or crystallization to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Applications De Recherche Scientifique
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in lipid metabolism and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by esterases to release stearic acid and the polyol, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol monostearate: Another ester of stearic acid, commonly used as an emulsifier.
Propylene glycol stearate: Similar in structure but with a different polyol component.
Sorbitan monostearate: Used in similar applications but derived from sorbitol.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate is unique due to its specific polyol component, which imparts distinct physical and chemical properties. Its structure allows for specific interactions with biological membranes and enzymes, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
94088-83-2 |
|---|---|
Formule moléculaire |
C23H46O4 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] octadecanoate |
InChI |
InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(26)27-21-23(2,19-24)20-25/h24-25H,3-21H2,1-2H3 |
Clé InChI |
XVKLFAFJGQHUGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


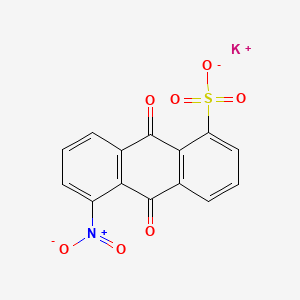
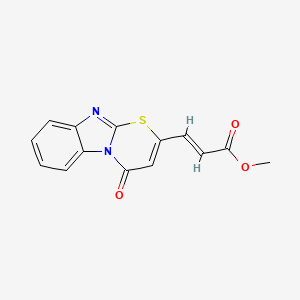
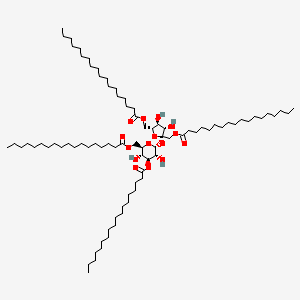


![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)


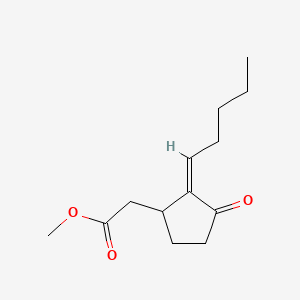
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)
